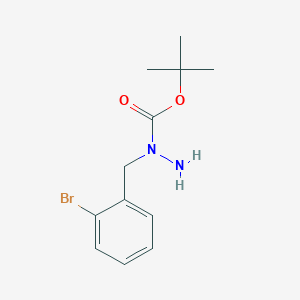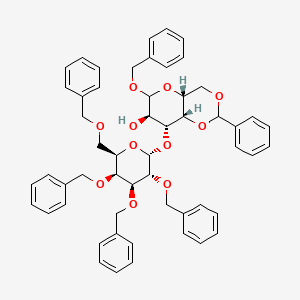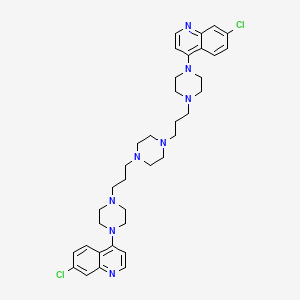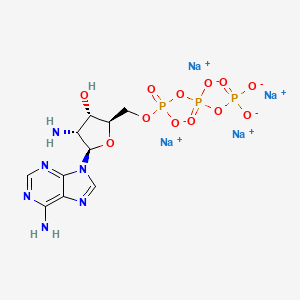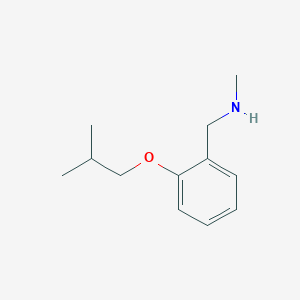
(2-Isobutoxyphenyl)-N-methylmethanamine
Übersicht
Beschreibung
“(2-Isobutoxyphenyl)amine” is a chemical compound with the CAS Number: 104065-95-4 . It has a molecular weight of 165.24 and its IUPAC name is 2-isobutoxyaniline . It is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Isobutoxyphenyl)amine” is 1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Isobutoxyphenyl)amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Serotonin Reuptake Inhibitor Properties
(2-Isobutoxyphenyl)-N-methylmethanamine and its derivatives have been studied for their potential as serotonin reuptake inhibitors (SERT inhibitors), similar to antidepressant drugs. For example, a study by Wunnava et al. (2023) synthesized and evaluated a series of compounds for SERT inhibition, finding that certain derivatives showed promising in vitro serotonin uptake inhibition, comparable to the standard drug sertraline (Wunnava, Kurati, Kumar, & Muthyala, 2023).
Pharmacological Profile
The compound has been included in studies analyzing its pharmacological profile, specifically as a serotonin receptor inverse agonist. A study by Vanover et al. (2006) investigated N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide, a compound structurally related to (2-Isobutoxyphenyl)-N-methylmethanamine, for its affinity and activity at serotonin receptors (Vanover et al., 2006).
Treatment of Acid-Related Diseases
This compound and its derivatives have been researched for their effectiveness in treating acid-related diseases. For instance, Hori et al. (2010) investigated a compound similar to (2-Isobutoxyphenyl)-N-methylmethanamine as a novel potassium-competitive acid blocker (P-CAB) for the treatment of diseases like gastroesophageal reflux disease and peptic ulcer (Hori et al., 2010).
Analytical Characterizations
The compound has also been involved in studies focused on analytical characterizations of psychoactive substances. Wallach et al. (2016) included it in a study characterizing a range of N-alkyl-arylcyclohexylamines for their potential as substances of abuse (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)9-14-12-7-5-4-6-11(12)8-13-3/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKXKGFKLNZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isobutoxyphenyl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)
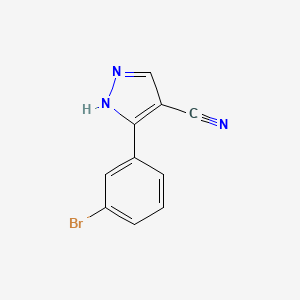
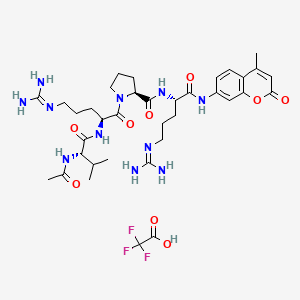
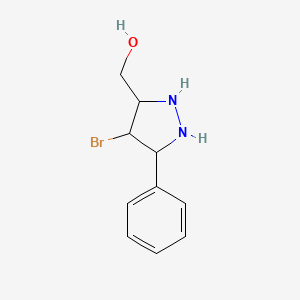
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)
